EINECS 254-872-4
Overview
Description
EINECS 254-872-4, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is known for its ability to initiate polymerization processes, making it valuable in the production of various polymers and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine hydrate: This step produces the intermediate compound, 2,2’-azobis(2-methylpropionitrile).
Purification: The intermediate is purified through recrystallization to obtain the final product in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, ensuring the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the formation of free radicals. These reactions include:
Thermal Decomposition: Upon heating, the compound decomposes to release nitrogen gas and form free radicals.
Radical Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate polymerization reactions, leading to the formation of polymers.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out under controlled heating conditions. Common reagents used in these reactions include:
Solvents: Organic solvents such as toluene, benzene, and chloroform are often used to dissolve the compound and facilitate the reaction.
Temperature: The decomposition is usually carried out at elevated temperatures, typically around 60-80°C.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate polymerization reactions, leading to the formation of various polymers.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:
Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of monomers to produce polymers such as polyacrylonitrile, polymethyl methacrylate, and polystyrene.
Biology: The compound is used in biological research to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.
Medicine: In medical research, 2,2’-azobis(2-methylpropionitrile) is used to investigate the mechanisms of radical-induced damage and to develop antioxidant therapies.
Industry: The compound is employed in the production of various plastics, adhesives, and coatings, where it serves as a key initiator in polymerization processes.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The molecular targets and pathways involved include:
Decomposition: Upon heating, the compound decomposes to release nitrogen gas and form free radicals.
Radical Formation: The free radicals generated initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains.
Propagation: The polymerization process continues as the free radicals propagate through the monomer solution, resulting in the growth of polymer chains.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators, such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, reaction conditions, and applications.
Similar Compounds
Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of styrene and other monomers.
Potassium Persulfate: Used in aqueous polymerization reactions and is known for its high solubility in water.
Azobisisobutyronitrile: Similar in structure to 2,2’-azobis(2-methylpropionitrile) but with different decomposition characteristics and applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-phenyldiazenylphenyl)diazenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-25(2)20-14-12-19(13-15-20)24-23-18-10-8-17(9-11-18)22-21-16-6-4-3-5-7-16/h3-15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDOOYRFBZVZJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038795 | |
Record name | Benzenamine, N,N-dimethyl-4-[(1E)-2-[4-[(1E)-2-phenyldiazenyl]phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40292-01-1, 117212-31-4 | |
Record name | D 2 (dye) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40292-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4-((4-(phenylazo)phenyl)azo)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-4-[(1E)-2-[4-[(1E)-2-phenyldiazenyl]phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-4-[[4-(phenylazo)phenyl]azo]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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